MFCD02347849
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Overview
Description
MFCD02347849 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The preparation of MFCD02347849 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form, which is prepared through a simple and easy-to-implement process suitable for industrial large-scale production . This method ensures good solubility and stability of the compound, facilitating its preparation and storage.
Chemical Reactions Analysis
MFCD02347849 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon–carbon bonds under mild and functional group-tolerant conditions . Common reagents used in these reactions include boron reagents, and the major products formed are typically complex organic molecules with enhanced stability and reactivity.
Scientific Research Applications
MFCD02347849 has a wide range of scientific research applications. In chemistry, it is used in the synthesis of complex organic molecules. In biology, it serves as a tool for studying molecular interactions and pathways. In medicine, it is explored for its potential therapeutic effects, particularly in targeting specific molecular pathways. Industrially, it is utilized in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of MFCD02347849 involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes within cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
MFCD02347849 can be compared with other similar compounds based on its chemical structure and properties. Tools like ChemMine Web Tools and Chemical Similarity Search can be used to identify compounds with structural similarities . Some similar compounds include those with triazolo ring structures or methanesulfonate groups. The uniqueness of this compound lies in its specific reactivity and stability, which may differ from other compounds in its class.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable subject of study and application in chemistry, biology, medicine, and industry. Further research and exploration of this compound can lead to new discoveries and advancements in these areas.
Properties
IUPAC Name |
6-amino-5-[3-(diethylamino)propyl]pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8/c1-3-23(4-2)6-5-7-24-15(20)11(8-17)14-16(24)22-13(10-19)12(9-18)21-14/h3-7,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBUCGFIVJVWRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(=C(C2=NC(=C(N=C21)C#N)C#N)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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